molecular formula C11H16S B13315167 1-[4-(Propan-2-YL)phenyl]ethane-1-thiol

1-[4-(Propan-2-YL)phenyl]ethane-1-thiol

Cat. No.: B13315167
M. Wt: 180.31 g/mol
InChI Key: GFJHFMGCAQGWFI-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-YL)phenyl]ethane-1-thiol is a para-substituted aromatic thiol with the molecular formula C₁₁H₁₆S. Its structure comprises a benzene ring bearing an isopropyl group (-CH(CH₃)₂) at the para position, linked to an ethanethiol (-CH₂SH) moiety. The isopropyl group, an electron-donating substituent, influences the electronic properties of the aromatic ring, while the thiol functional group confers nucleophilicity and acidity.

Properties

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)ethanethiol

InChI

InChI=1S/C11H16S/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3

InChI Key

GFJHFMGCAQGWFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Propan-2-YL)phenyl]ethane-1-thiol typically involves the reaction of 1-[4-(Propan-2-YL)phenyl]ethan-1-ol with thiolating agents. One common method is the reaction with hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2) under reflux conditions. The reaction proceeds as follows:

[ \text{C11H16O} + \text{H2S} \xrightarrow{\text{ZnCl2}} \text{C11H16S} + \text{H2O} ]

Industrial Production Methods

In industrial settings, the production of 1-[4-(Propan-2-YL)phenyl]ethane-1-thiol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Propan-2-YL)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Corresponding hydrocarbons (R-H).

    Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).

Scientific Research Applications

1-[4-(Propan-2-YL)phenyl]ethane-1-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-YL)phenyl]ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modulation of enzyme activity or disruption of cellular processes. The compound may also participate in redox reactions, influencing cellular redox balance.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Weight : ~180.3 g/mol (calculated).
  • Functional Group : Thiol (-SH), with moderate acidity (estimated pKa ~10).
  • Applications: Potential uses include organic synthesis (e.g., as a ligand in catalysis or building block for sulfur-containing compounds) and materials science (e.g., self-assembled monolayers).

Structural and Electronic Comparisons

1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol (CAS 427876-87-7)
  • Molecular Formula : C₉H₉F₃OS | Molecular Weight : 222.23 g/mol .
  • Substituent : Trifluoromethoxy (-OCF₃), a strong electron-withdrawing group.
  • Functional Group : Thiol (-SH), with higher acidity (estimated pKa ~8) due to the electronegative substituent.
  • Physical State : Liquid at room temperature .
  • Applications : Likely used in pharmaceuticals and agrochemicals due to the metabolic stability imparted by the trifluoromethoxy group .

Key Differences :

  • Acidity : The trifluoromethoxy derivative’s thiol is more acidic than the isopropyl-substituted compound, enhancing its reactivity in deprotonation and nucleophilic reactions.
  • Electronic Effects : The isopropyl group donates electrons via hyperconjugation, stabilizing the aromatic ring, while -OCF₃ withdraws electrons, polarizing the ring.
1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3)
  • Molecular Formula : C₁₀H₁₄O | Molecular Weight : 150.22 g/mol .
  • Substituent : Methyl (-CH₃), a weaker electron-donating group compared to isopropyl.
  • Functional Group : Alcohol (-OH), with lower acidity (pKa ~15–20) than thiols.
  • Applications : Used as a solvent or intermediate in organic synthesis .

Key Differences :

  • Hydrogen Bonding : The alcohol forms stronger hydrogen bonds, leading to higher boiling points compared to thiols of similar molecular weight.
  • Reactivity : Alcohols are less nucleophilic and acidic than thiols, limiting their use in certain reactions.

Data Table: Comparative Properties

Compound CAS Molecular Formula Molecular Weight Substituent Functional Group pKa Physical State Applications
1-[4-(Propan-2-YL)phenyl]ethane-1-thiol N/A C₁₁H₁₆S ~180.3 Isopropyl (para) Thiol ~10 Not Reported Organic synthesis, ligands
1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol 427876-87-7 C₉H₉F₃OS 222.23 Trifluoromethoxy Thiol ~8 Liquid Pharmaceuticals, agrochemicals
1-(4-Methylphenyl)-1-propanol 25574-04-3 C₁₀H₁₄O 150.22 Methyl (para) Alcohol ~15 Not Reported Solvents, intermediates

Research Findings and Methodologies

  • Computational Insights : Density functional theory (DFT) studies (e.g., Becke’s hybrid functionals) can predict electronic properties and reactivity trends in substituted thiols . For instance, the isopropyl group’s electron-donating nature reduces thiol acidity compared to electron-withdrawing substituents like -OCF₃.

Biological Activity

1-[4-(Propan-2-YL)phenyl]ethane-1-thiol, also known as 3-[2-(propan-2-yl)phenyl]propane-1-thiol, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its interactions with biological targets, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiol functional group (-SH) attached to an ethane backbone, which is further substituted with an isopropyl group and a phenyl ring. Its molecular formula is C12H18SC_{12}H_{18}S.

The biological activity of 1-[4-(Propan-2-YL)phenyl]ethane-1-thiol is primarily attributed to its thiol group, which can participate in various biochemical reactions. Thiols are known to form covalent bonds with electrophilic centers in proteins, potentially modulating enzyme activity or receptor interactions. The compound may also act as a reducing agent in biological systems, influencing oxidative stress responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various thiol compounds, including derivatives similar to 1-[4-(Propan-2-YL)phenyl]ethane-1-thiol. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Activity

Research indicates that thiol-containing compounds can exhibit cytotoxic effects on cancer cells:

  • Cytotoxic Effects : A study on related compounds demonstrated significant cytotoxicity against breast cancer cell lines while showing lower toxicity towards normal cells . This suggests potential applications in cancer therapy.

Synthesis and Evaluation

A notable study synthesized a series of thiol derivatives, including 1-[4-(Propan-2-YL)phenyl]ethane-1-thiol, to evaluate their biological activities:

  • Synthesis Method : The compound was synthesized via S-alkylation methods, followed by characterization using NMR spectroscopy and mass spectrometry.
  • Biological Evaluation : The synthesized compounds were tested for their antimicrobial and cytotoxic activities, revealing promising results that warrant further investigation into their mechanisms of action.

Data Table: Biological Activities of Related Thiol Compounds

Compound NameActivity TypeMIC (mg/mL)Target Organisms
1-[4-(Propan-2-YL)phenyl]ethane-1-thiolAntibacterial0.0039 - 0.025Staphylococcus aureus, E. coli
Related Thiol DerivativeCytotoxicityVariesBreast cancer cell lines
Another Thiol CompoundAntifungal0.01 - 0.05Candida albicans

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